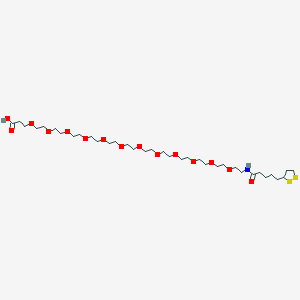

Lipoamido-PEG12-acid

Beschreibung

The exact mass of the compound this compound is 805.39521278 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67NO15S2/c37-34(4-2-1-3-33-6-32-52-53-33)36-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-5-35(38)39/h33H,1-32H2,(H,36,37)(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDABPXYRAJNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67NO15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407442-47-9 |

Source

|

| Record name | Lipoamido-PEG12-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG12-acid, a heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical workflow and its application context.

Introduction

This compound is a versatile chemical linker featuring a lipoic acid moiety and a terminal carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond provides a stable anchor to metal surfaces, such as gold nanoparticles, while the terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, peptides, or other molecules of interest. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] Its primary application is in the field of targeted protein degradation, where it serves as a flexible linker in the construction of PROTACs.[3][4]

Physicochemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₆₇NO₁₅S₂ | [1] |

| Molecular Weight | 806.03 g/mol | |

| CAS Number | 2407442-47-9 | [1] |

| Appearance | White to off-white solid or viscous liquid | [5] |

| Purity | Typically >95% (HPLC) | [1][] |

| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | [5] |

| Storage | -20°C, desiccated | [1][5] |

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of α-Lipoic acid with a commercially available amine-terminated PEG linker, Amino-PEG12-acid. The reaction forms a stable amide bond and is typically mediated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS).

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

This protocol details the amidation reaction between α-Lipoic acid and Amino-PEG12-acid.

Materials and Reagents:

-

α-Lipoic Acid (MW: 206.33 g/mol )

-

Amino-PEG12-acid (MW: 617.73 g/mol )

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (MW: 191.70 g/mol )

-

N-hydroxysuccinimide (NHS) (MW: 115.09 g/mol )

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

0.1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Activation of α-Lipoic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve α-Lipoic acid (1.0 eq), EDC-HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour to form the active NHS ester intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Coupling Reaction:

-

In a separate flask, dissolve Amino-PEG12-acid (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to the solution to act as a non-nucleophilic base.

-

Slowly add the solution of activated lipoic acid NHS ester to the Amino-PEG12-acid solution.

-

Allow the reaction to stir at room temperature overnight (12-16 hours).

-

-

Workup and Isolation:

-

Quench the reaction by adding a small amount of water.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a viscous oil or waxy solid.

-

Purification

Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity this compound.

Preparative RP-HPLC Protocol

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

The crude product dissolved in a minimal amount of Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve the crude product obtained from the workup in a small volume of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major product peak.

-

Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the final product as a fluffy, pale yellow solid.

Purity and Yield Data

The following table presents typical quantitative data for the synthesis and purification process.

| Parameter | Typical Value | Method of Analysis |

| Crude Yield | 80-95% | Gravimetric |

| Purity after Purification | >98% | Analytical RP-HPLC |

| Overall Isolated Yield | 60-75% | Gravimetric |

| Identity Confirmation | Conforms to expected mass | LC-MS (ESI+) |

| Structural Confirmation | Conforms to expected structure | ¹H NMR |

Application Context: PROTAC Mechanism

This compound is frequently used as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

References

Lipoamido-PEG12-acid: An In-Depth Technical Guide to its Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG12-acid is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, particularly for the development of targeted drug delivery systems and functionalized nanoparticles. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and drug development.

This compound possesses two key functional groups: a terminal carboxylic acid and a lipoamide moiety. The carboxylic acid allows for covalent conjugation to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond. The lipoamide group, with its disulfide bond, provides a versatile anchor for attachment to metallic surfaces, most notably gold nanoparticles. The polyethylene glycol (PEG) spacer of twelve ethylene glycol units enhances the water solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile in vivo.

Core Mechanism of Action

The primary mechanism of action for this compound in bioconjugation involves a two-step process for coupling to amine-containing molecules. First, the terminal carboxylic acid is activated, most commonly using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. In the second step, this activated linker reacts with a primary amine (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable amide bond, releasing NHS as a byproduct.

The lipoamide functional group offers a distinct conjugation strategy. The disulfide bond within the lipoic acid ring can be reduced to form two thiol groups, which can then form strong dative bonds with gold surfaces, making this linker ideal for the functionalization of gold nanoparticles. Alternatively, the disulfide bond can participate in thiol-disulfide exchange reactions.

Quantitative Data Summary

The efficiency and stability of bioconjugation reactions with this compound are influenced by various factors, including the specific biomolecule, reaction conditions (pH, temperature, molar ratios of reactants), and the purification methodology. While specific quantitative data for this compound is not extensively published in a comparative format, the following tables summarize typical quantitative parameters for similar PEG-acid bioconjugation reactions forming amide bonds, providing an illustrative guide for expected performance.

Table 1: Illustrative EDC/NHS-Mediated Conjugation Efficiency

| Parameter | Typical Range | Factors Influencing Outcome |

| Molar Ratio (PEG-Acid:EDC:NHS) | 1:1.5:1.5 to 1:10:10 | Concentration of reactants, reactivity of the amine |

| Conjugation Efficiency | 40 - 80% | Protein concentration, number of available amines, reaction time |

| Yield of Purified Conjugate | 20 - 60% | Purification method, stability of the conjugate during purification |

Table 2: Illustrative Stability of Amide Bond in PEG-Protein Conjugates

| Stability Assay | Condition | Typical Half-life (t½) |

| In Vitro (Plasma) | 37°C in human plasma | > 100 hours |

| In Vitro (Proteolytic Digestion) | Trypsin at 37°C | 2 - 10 times longer than unmodified protein |

| Storage Stability | 4°C in PBS | > 6 months |

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol details a general procedure for the covalent attachment of this compound to a protein containing accessible primary amines.

Materials:

-

This compound

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS at a molar ratio of 1:2:2 (this may require optimization).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein solution. A typical starting molar excess of the linker to the protein is 10:1 to 20:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

For further purification and separation of different PEGylated species, ion-exchange chromatography (IEX) can be employed.

-

-

Characterization of the Conjugate:

-

Confirm conjugation and assess purity using SDS-PAGE (a shift in molecular weight should be observed).

-

Determine the extent of modification (PEG-to-protein ratio) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

-

Assess the biological activity of the conjugate using a relevant functional assay.

-

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of gold nanoparticles (AuNPs).

Materials:

-

This compound

-

Colloidal gold nanoparticle solution

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in deionized water or phosphate buffer to a desired concentration (e.g., 1 mg/mL).

-

-

Functionalization of AuNPs:

-

Add the this compound solution to the colloidal gold nanoparticle solution. The amount of linker to add will depend on the size and concentration of the AuNPs and the desired surface density. A typical starting point is a 1000-fold molar excess of the linker relative to the AuNPs.

-

Incubate the mixture for at least 2 hours at room temperature with gentle stirring.

-

-

Purification of Functionalized AuNPs:

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant containing excess linker.

-

Resuspend the nanoparticle pellet in fresh buffer.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure removal of all unbound linker.

-

-

Characterization of Functionalized AuNPs:

-

Confirm functionalization using techniques such as UV-Vis spectroscopy (a shift in the surface plasmon resonance peak may be observed), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to assess changes in surface charge.

-

Visualizations

Bioconjugation Workflow

Caption: Workflow for the bioconjugation of this compound to a protein.

Proposed Cellular Uptake of Lipoamido-PEG Functionalized Nanoparticle

Caption: Thiol-mediated uptake of a Lipoamido-PEG functionalized nanoparticle.[1]

References

Lipoamido-PEG12-acid: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Lipoamido-PEG12-acid in aqueous buffers. Due to the limited availability of specific quantitative data in public literature, this document focuses on the expected physicochemical properties based on its constituent components, potential degradation pathways, and detailed experimental protocols for empirical determination.

Introduction to this compound

This compound is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and nanotechnology. It comprises three key functional units:

-

A lipoamide group , which contains a disulfide bond within a five-membered ring, enabling strong attachment to metal surfaces like gold.

-

A polyethylene glycol (PEG) spacer with 12 ethylene glycol units, which enhances hydrophilicity and provides a flexible linkage. The PEG spacer is known to increase the water solubility of conjugated molecules.[1][2]

-

A terminal carboxylic acid , which allows for the covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond, typically in the presence of activators like EDC or HATU.[2][3]

Aqueous Solubility

Expected Solubility Characteristics:

-

Effect of PEG Chain: The PEG spacer significantly contributes to the aqueous solubility of the molecule.[1][4] PEGylation is a widely used strategy to improve the solubility and biocompatibility of poorly soluble compounds.[4]

-

Effect of pH: The terminal carboxylic acid has a pKa of approximately 4.5. At pH values above its pKa, the carboxylate group will be deprotonated and negatively charged, which is expected to increase its solubility in aqueous media due to enhanced polarity. Conversely, at pH values below the pKa, the carboxylic acid will be protonated and less soluble. The lipoamide group is generally stable across a range of pH values, though extreme pH can affect the stability of the amide and disulfide bonds.[5][6]

Table 1: Estimated Qualitative Solubility of this compound in Common Aqueous Buffers

| Buffer System | pH | Expected Solubility | Rationale |

| Phosphate-Buffered Saline (PBS) | 7.4 | High | The carboxylic acid is deprotonated, and the PEG chain is well-hydrated. |

| Tris-Buffered Saline (TBS) | 7.4-8.0 | High | Similar to PBS, the molecule should be readily soluble. Note: Tris contains a primary amine and can compete in conjugation reactions. |

| Citrate Buffer | 3.0-6.2 | Moderate to High | Solubility is expected to increase as the pH moves above the pKa of the carboxylic acid. |

| Acetate Buffer | 3.6-5.6 | Moderate to High | Similar to citrate buffer, solubility will be pH-dependent. |

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily determined by the chemical stability of the lipoamide group and the amide linkage.

-

Lipoamide Moiety: The disulfide bond in the lipoic acid ring is susceptible to reduction, leading to the formation of dihydrolipoic acid.[7][8] It is also sensitive to photo-irradiation, which can cause homolytic cleavage of the S-S bond.[7][8]

-

Amide Bond: The amide bond linking the lipoic acid to the PEG spacer is generally stable. However, it can undergo hydrolysis under strongly acidic or basic conditions, although the rate of hydrolysis at neutral pH is typically very slow.[6] Lower pH has been shown to accelerate the hydrolysis of polyamides.[6]

Table 2: Potential Degradation Pathways and Factors Affecting Stability

| Moiety | Potential Degradation Pathway | Factors Promoting Degradation |

| Disulfide Bond (in Lipoamide) | Reduction to dithiol | Reducing agents (e.g., DTT, TCEP) |

| Disulfide Bond (in Lipoamide) | Photolytic cleavage | Exposure to UV light[7][8] |

| Amide Linkage | Hydrolysis | Strong acidic or basic pH, elevated temperatures[6] |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols can be employed.

Protocol for Determining Aqueous Solubility

This protocol is based on the widely used shake-flask method.

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector - CAD)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

-

Equilibration: Vigorously vortex the mixture for 1-2 minutes. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Dilute the filtrate with the same buffer to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mmol/L.

Protocol for Assessing Aqueous Stability

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time.

Materials:

-

This compound

-

Aqueous buffers of interest at various pH values

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV-Vis or Mass Spectrometry (MS) detector

-

C18 reverse-phase HPLC column

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.[9]

-

Sample Preparation: Dilute the stock solution into the desired aqueous buffers to a final known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the solutions into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C). Protect samples from light if photostability is not the primary focus.

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample.

-

HPLC Analysis: Inject the samples directly onto the HPLC system. Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Data Analysis: Monitor the peak area of the intact this compound over time. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining compound at each time point to determine the degradation rate and half-life.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the aqueous solubility of this compound.

Signaling Pathway Involving Lipoamide

Lipoamide has been shown to stimulate mitochondrial biogenesis in adipocytes through the eNOS-cGMP-PKG signaling pathway.[10]

Caption: Signaling cascade initiated by lipoamide leading to mitochondrial biogenesis in adipocytes.[10]

References

- 1. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]

- 3. web.mit.edu [web.mit.edu]

- 4. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-dependent substrate preference of pig heart lipoamide dehydrogenase varies with oligomeric state: response to mitochondrial matrix acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pure Hydrolysis of Polyamides: A Comparative Study | MDPI [mdpi.com]

- 7. Decomposition of alpha-lipoic acid derivatives by photoirradiation-formation of dihydrolipoic acid from alpha-lipoic acid- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipoamido-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular characteristics, biochemical applications, and experimental protocols for Lipoamido-PEG12-acid, a versatile heterobifunctional linker.

This technical guide provides a detailed overview of this compound, a key reagent in bioconjugation, drug delivery, and surface modification. Aimed at researchers, scientists, and professionals in drug development, this document outlines its core physicochemical properties, presents relevant experimental methodologies, and illustrates its role in biological pathways.

Core Molecular Attributes

This compound is a heterobifunctional crosslinker composed of a lipoic acid moiety, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique structure allows for the conjugation of biomolecules to various surfaces and other molecules. The lipoic acid group, with its disulfide bond, provides a strong anchor to metal surfaces like gold, while the carboxylic acid can be activated to react with primary amines. The PEG spacer enhances water solubility and reduces non-specific binding.

| Property | Value | Citation(s) |

| Molecular Weight | 806.03 g/mol | [1] |

| Molecular Formula | C35H67NO15S2 | [2] |

| Spacer Arm Length (est.) | ~53.3 Å (based on the 46-atom spacer of the closely related m-dPEG®₁₂-Lipoamide) | [3] |

| Purity | Typically >95% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [3] |

Applications in Research and Development

The distinct chemical functionalities of this compound make it a valuable tool in several scientific domains:

-

Bioconjugation and Surface Modification: The lipoic acid terminus readily forms stable dative bonds with metal surfaces, such as gold nanoparticles and films, enabling the creation of self-assembled monolayers (SAMs). The terminal carboxylic acid can then be used to immobilize proteins, peptides, or other ligands.[2]

-

Drug Delivery Systems: As a component of drug delivery systems, the PEG spacer improves the pharmacokinetic profile of conjugated drugs by increasing their hydrophilicity and circulation time. The lipoic acid can be used to anchor these systems to specific targets.

-

PROTAC Development: this compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The defined length of the PEG12 spacer is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Experimental Protocols

Detailed methodologies for the effective use of this compound are crucial for successful experimental outcomes. Below are representative protocols for common applications.

Protocol 1: General Amine Conjugation via Carboxylic Acid Activation

This protocol outlines the two-step aqueous conjugation of this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS/Sulfo-NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in Conjugation Buffer.

-

Add the activated this compound solution to the solution of the amine-containing molecule. The optimal molar ratio of linker to the target molecule should be determined empirically.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated linker. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by using a desalting column or through dialysis against an appropriate buffer.

-

Characterization: Confirm the successful conjugation and assess the purity of the conjugate using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the preparation of SAMs on a gold substrate using this compound.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

200 proof ethanol

-

Tweezers

-

Clean glass or polypropylene containers

-

Dry nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. Rinse the substrate extensively with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen.

-

Prepare Thiol Solution: Prepare a 1-10 mM solution of this compound in 200 proof ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Sample Self-Assembly:

-

Immerse the clean, dry gold substrate into the this compound solution using tweezers. Minimize exposure of the substrate to air.

-

To improve the quality of the monolayer, it is recommended to reduce the headspace above the solution and backfill the container with dry nitrogen gas. Seal the container.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered monolayers.

-

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove non-specifically bound molecules.

-

Drying and Storage: Dry the substrate with a stream of dry nitrogen. Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.

Role in Signaling Pathways

While this compound itself is a synthetic linker, its lipoic acid component is a naturally occurring compound that plays a crucial role in cellular metabolism and signaling. Lipoic acid is a cofactor for several mitochondrial dehydrogenase complexes and is involved in redox regulation. Studies have shown that lipoic acid can modulate various signaling pathways, including the insulin signaling pathway and pathways related to mitochondrial biogenesis.

The diagram below illustrates a simplified representation of how lipoic acid can influence the PI3K/Akt and JNK signaling pathways, which are critical in regulating cellular processes like glucose uptake and stress responses.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure provides precise control over conjugation and surface modification, while its biocompatible PEG spacer offers significant advantages in biological applications. Understanding its fundamental properties and the experimental protocols for its use is essential for leveraging its full potential in the development of novel therapeutics, diagnostics, and advanced biomaterials.

References

The Lipoic Acid Anchor of Lipoamido-PEG12-acid: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of bioconjugation and drug delivery systems is paramount. This in-depth technical guide provides a comprehensive overview of the lipoic acid anchor of Lipoamido-PEG12-acid, a heterobifunctional linker increasingly utilized in targeted therapeutics and nanoparticle functionalization.

This compound is a versatile molecule composed of three key functional units: a lipoic acid moiety, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a two-pronged approach to bioconjugation. The lipoic acid's disulfide bond serves as a robust anchor to metal surfaces, particularly gold, while the carboxylic acid provides a reactive handle for covalent attachment to therapeutic agents, targeting ligands, or other molecules of interest. The hydrophilic PEG spacer enhances solubility and can reduce non-specific binding.

Core Components and Functionality

The functionality of this compound is dictated by its distinct chemical domains:

-

The Lipoic Acid Anchor: This five-membered dithiolane ring is the cornerstone of the molecule's anchoring capability. The disulfide bond within the ring can be reductively cleaved to form two thiol groups, which exhibit a strong affinity for gold and other noble metal surfaces, forming stable dative bonds. This property is extensively exploited for the functionalization of gold nanoparticles (AuNPs).

-

The PEG12 Spacer: The 12-unit polyethylene glycol chain imparts hydrophilicity to the molecule, improving its solubility in aqueous media.[1] This is crucial for applications in biological systems. The PEG spacer also provides a flexible linker arm, which can reduce steric hindrance between the conjugated molecule and the anchoring surface.

-

The Terminal Carboxylic Acid: This functional group serves as the primary point of attachment for a wide range of molecules containing primary amine groups. Through common coupling chemistries, such as those involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a stable amide bond is formed.[2]

Quantitative Data Summary

While specific quantitative binding affinity and stability data for this compound are not extensively available in the public domain, the following table summarizes key physicochemical properties and provides context based on studies of similar lipoic acid derivatives.

| Property | Value/Information | Source(s) |

| Molecular Formula | C35H67NO15S2 | [2][3] |

| Molecular Weight | 806.03 g/mol | [2][3] |

| CAS Number | 2407442-47-9 | [2][3] |

| Purity | Typically >95% | [2][3] |

| Storage Conditions | -20°C, protected from moisture | [2][3] |

| Binding to Gold Surfaces | Strong, stable dative bonds formed via thiol groups after disulfide reduction. | [4] |

| Stability of Lipoic Acid Anchor | The disulfide bond is stable under physiological conditions but can be cleaved by reducing agents such as thiols (e.g., glutathione), enabling controlled release applications. The amide bond formed via the carboxylic acid is highly stable.[5] | |

| Bioavailability of Lipoic Acid | Oral administration of α-lipoic acid has a bioavailability of approximately 30% and a short half-life due to hepatic degradation and instability.[6][7] Formulations can significantly impact these parameters.[6][7] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. Below are representative protocols for its synthesis and conjugation.

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between lipoic acid and an amino-PEG12-acid derivative. This is typically achieved by activating the carboxylic acid of lipoic acid.

Materials:

-

Alpha-Lipoic Acid

-

N-hydroxysuccinimide (NHS)[8]

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][9]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[8][9]

-

Acetonitrile[9]

-

Tertiary amine base (e.g., Triethylamine or DIPEA)[13]

Procedure:

-

Activation of Lipoic Acid:

-

Conjugation to Amino-PEG12-acid:

-

Filter the reaction mixture to remove the DCU precipitate (if applicable).

-

In a separate flask, dissolve Amino-PEG12-acid in anhydrous DMF.

-

Add the activated lipoic acid-NHS ester solution to the Amino-PEG12-acid solution.

-

Add 2-3 equivalents of a tertiary amine base (e.g., triethylamine) to the reaction mixture to maintain a basic pH.[13]

-

Stir the reaction overnight at room temperature.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography (e.g., silica gel) to obtain pure this compound.

-

Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug).[2]

Materials:

-

This compound

-

Amine-containing molecule of interest

-

EDC or HATU[2]

-

NHS (optional, but recommended for EDC chemistry)

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., PBS pH 7.4 for proteins, or an organic solvent with a non-nucleophilic base for small molecules)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC (or HATU) and 1.5 equivalents of NHS (if using EDC) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Dissolve the amine-containing molecule in the appropriate reaction buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the resulting conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC, depending on the nature of the conjugated molecule.

Mandatory Visualizations

Signaling Pathway: Lipoic Acid's Impact on Cancer Cell Proliferation

Lipoic acid has been shown to affect various signaling pathways involved in cancer cell proliferation and survival. In prostate cancer cells, for instance, it can deregulate the KEAP1/Nrf2/p62 signaling pathway, leading to a disruption of the cellular redox balance.[14] In breast cancer, it has been shown to inhibit the TGFβ signaling pathway, which is involved in cell migration and invasion.[15] The following diagram illustrates a simplified representation of the TGFβ signaling pathway and the potential point of inhibition by lipoic acid.

Caption: Simplified TGFβ signaling pathway and the inhibitory role of lipoic acid.

Experimental Workflow: PROTAC Synthesis and Action

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[16]

Caption: Workflow for PROTAC synthesis using this compound and its mechanism of action.

Logical Relationship: Functionalization of Gold Nanoparticles

The lipoic acid anchor is central to the functionalization of gold nanoparticles for various biomedical applications, including drug delivery and diagnostics.

Caption: Logical flow for the functionalization of gold nanoparticles.

References

- 1. Amino-PEG12-acid - Creative Biolabs [creative-biolabs.com]

- 2. Amino-PEG12-acid | PEG Linkers | Ambeed.com [ambeed.com]

- 3. chem.fsu.edu [chem.fsu.edu]

- 4. nanocomposix.com [nanocomposix.com]

- 5. Towards potent but less toxic nanopharmaceuticals – lipoic acid bioconjugates of ultrasmall gold nanoparticles with an anticancer drug and addressing unit - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mattioli1885journals.com [mattioli1885journals.com]

- 7. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-Lipoic Acid-NHS|CAS 40846-94-4|RUO [benchchem.com]

- 9. US20070083054A1 - Novel amides of lipoic acid - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Amino-PEG12-acid | PROTAC Linker | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the PEG12 Spacer in Lipoamido-PEG12-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of the 12-unit polyethylene glycol (PEG) spacer within the Lipoamido-PEG12-acid bifunctional linker. We delve into the core physicochemical properties, detail its role in advanced biomedical applications such as Proteolysis Targeting Chimeras (PROTACs) and nanoparticle functionalization, and provide comprehensive experimental protocols and workflow visualizations to aid in practical implementation.

Core Concepts: The Function of PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) chains are widely employed as linkers or spacers in the design of complex biologics, including antibody-drug conjugates (ADCs) and PROTACs. Their primary role is to covalently connect two or more molecular entities, such as a targeting ligand and a therapeutic payload. The incorporation of a PEG spacer imparts several advantageous properties:

-

Steric Hindrance Reduction : The flexible PEG chain creates physical distance between the conjugated molecules, minimizing steric clashes that could otherwise impair the binding affinity of a ligand to its receptor.

-

Enhanced Solubility and Stability : PEG is a hydrophilic polymer, and its inclusion can significantly increase the aqueous solubility of hydrophobic molecules, preventing aggregation and improving stability in biological media.

-

Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life. It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.

-

Optimized Binding and Efficacy : The length of the PEG spacer is a critical design parameter. An optimal spacer length facilitates the ideal positioning of the conjugated molecules for effective interaction with their biological targets. For instance, in PROTACs, the linker length is crucial for the successful formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

The this compound linker is a heterobifunctional reagent that capitalizes on these principles. It comprises three key components: a lipoic acid moiety, a discrete 12-unit PEG spacer, and a terminal carboxylic acid.

-

Lipoic Acid Group : This group contains a cyclic disulfide bond that can form strong, stable dative bonds with metal surfaces, particularly gold. This makes it an ideal anchor for the functionalization of gold nanoparticles.

-

PEG12 Spacer : This discrete PEG chain consists of 12 ethylene glycol units, providing a defined and flexible spacer of a specific length. This precise length is crucial for controlling the distance between the conjugated entities.

-

Carboxylic Acid Group : The terminal carboxyl group provides a reactive handle for conjugation to primary amine groups on proteins, peptides, or small molecules through the formation of a stable amide bond, typically using carbodiimide chemistry (e.g., EDC, HATU).

Data Presentation: Physicochemical Properties

The selection of a PEG linker is often a balance between achieving sufficient spacing and maintaining favorable physicochemical properties. The following table summarizes the properties of this compound and related linkers with varying PEG chain lengths, illustrating the systematic change in molecular weight and, consequently, spacer length.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PEG Units |

| Lipoamido-PEG4-acid | - | C19H35NO7S2 | 453.61 | 4 |

| Lipoamido-PEG8-acid | - | C27H51NO11S2 | 629.82 | 8 |

| This compound | 2407442-47-9 | C35H67NO15S2 | 806.03 | 12 |

| Lipoamido-PEG24-acid | - | C59H115NO27S2 | 1334.67 | 24 |

Data sourced from supplier catalogs.

Key Applications and the Role of the PEG12 Spacer

PROTACs: Engineering Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, joined by a linker.

The PEG12 spacer in a PROTAC constructed with this compound plays a critical role in the formation and stability of the key POI-PROTAC-E3 ligase ternary complex. The length and flexibility of the spacer are paramount; a linker that is too short may prevent the two proteins from binding simultaneously, while one that is too long might lead to unproductive binding modes or an unstable complex. The 12-unit PEG chain provides a specific, optimized distance to facilitate favorable protein-protein interactions between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Nanoparticle Functionalization

The dual functionality of this compound is highly advantageous for surface modification of nanoparticles, particularly gold nanoparticles (AuNPs). The lipoamide group serves as a robust anchor to the gold surface. The hydrophilic PEG12 spacer then extends away from the surface, creating a "stealth" layer that reduces non-specific protein adsorption (opsonization) and uptake by the reticuloendothelial system, thereby prolonging circulation time. The terminal carboxylic acid can then be used to conjugate targeting ligands (e.g., peptides, antibodies) to direct the nanoparticle to specific cells or tissues.

Experimental Protocols

The following section provides a detailed, representative protocol for the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a peptide or small molecule ligand).

Amide Coupling via EDC/NHS Chemistry

This two-step, one-pot reaction involves the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (Molecule-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or MES Buffer, pH 6.0

-

Quenching solution: Hydroxylamine or Tris buffer

-

Purification system (e.g., Preparative HPLC)

Procedure:

-

Reagent Preparation :

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF.

-

Prepare fresh stock solutions of EDC·HCl (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or reaction buffer.

-

Dissolve the amine-containing molecule in the reaction buffer.

-

-

Activation of this compound :

-

In a clean reaction vial, add this compound (1.2 equivalents).

-

Add EDC·HCl (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The activation reaction is most efficient at a pH of 4.5-7.2.

-

-

Conjugation to Amine-Containing Molecule :

-

Add the solution of the amine-containing molecule (1.0 equivalent) to the activated this compound mixture.

-

The reaction of the NHS-ester with the primary amine is most efficient at pH 7.2-8.0. If necessary, adjust the pH of the reaction mixture with a non-amine-containing base.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Reaction Quenching :

-

(Optional) Add a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

-

-

Purification and Characterization :

-

Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.

-

Characterize the final product by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

-

Conclusion

The PEG12 spacer is not merely an inert linker but a strategic component that dictates the functional success of conjugates built with this compound. Its defined length, flexibility, and hydrophilicity are critical for optimizing the spatial orientation of conjugated moieties, enhancing solubility, and improving in vivo stability. For researchers in drug development, a thorough understanding of the spacer's role is essential for the rational design of next-generation therapeutics, from targeted nanoparticle systems to highly potent PROTACs. The provided protocols and diagrams serve as a foundational guide for the practical application of this versatile and powerful chemical tool.

An In-Depth Technical Guide to the Terminal Carboxylic Acid Reactivity of Lipoamido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamido-PEG12-acid is a heterobifunctional linker that has emerged as a critical tool in bioconjugation and drug delivery. Its unique architecture, featuring a lipoic acid moiety for robust anchoring to metallic surfaces and a terminal carboxylic acid for covalent attachment to biomolecules, offers significant advantages in the development of targeted therapeutics, diagnostic agents, and functionalized nanomaterials. This technical guide provides a comprehensive overview of the reactivity of the terminal carboxylic acid of this compound, detailing the fundamental chemistry, experimental protocols, and applications. Quantitative data on conjugation efficiency and stability are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of its utility in advanced biomedical research.

Introduction

The precise covalent modification of biomolecules and surfaces is a cornerstone of modern biotechnology and pharmaceutical development. Heterobifunctional linkers, possessing two distinct reactive functionalities, are instrumental in this regard, enabling the controlled assembly of complex bioconjugates. This compound is a prominent member of this class of reagents, integrating a lipoic acid group and a terminal carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer.[1][2]

The lipoic acid group, with its disulfide bond, provides a strong and stable anchor to gold and other metallic surfaces, making it ideal for the functionalization of nanoparticles and biosensors.[1] The hydrophilic PEG spacer enhances the water solubility of the entire construct, reduces non-specific binding, and can improve the pharmacokinetic profile of conjugated therapeutics.[3] The terminal carboxylic acid is the primary focus of this guide, as its reactivity is key to the covalent attachment of a wide array of molecules, including proteins, peptides, and small-molecule drugs.[1][2]

Core Reactivity of the Terminal Carboxylic Acid

The terminal carboxylic acid of this compound is inherently stable but can be readily activated to react with primary amines to form a highly stable amide bond.[1][2] This reaction is the foundation of its utility in bioconjugation.

Activation via EDC/NHS Chemistry

The most common and efficient method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4]

The reaction proceeds in two steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

-

Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the epsilon-amine of a lysine residue in a protein) to form a stable amide bond, releasing NHS as a byproduct.

Quantitative Data on Reactivity and Stability

While specific kinetic data for this compound is not extensively published, the performance of EDC/NHS coupling reactions with PEG-acid linkers is well-documented. The efficiency and stability of the resulting conjugates are influenced by several factors.

| Parameter | Typical Range/Value | Key Considerations |

| Conjugation Efficiency | 30-70% | Highly dependent on pH, buffer composition, reactant concentrations, and the nature of the amine-containing molecule. Optimization is often required. |

| Reaction pH (Activation) | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate and subsequent reaction with NHS. |

| Reaction pH (Coupling) | 7.0 - 8.5 | Favorable for the reaction of the NHS ester with primary amines. |

| Molar Ratio (PEG-Acid:EDC:NHS) | 1:1.5:1.5 to 1:10:10 | Higher excesses may be needed for dilute solutions or less reactive amines.[5] |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |

| Reaction Time (Coupling) | 2 hours to overnight | Can be performed at room temperature or 4°C to accommodate protein stability. |

| Amide Bond Stability | High | The resulting amide bond is very stable under physiological conditions. |

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to amine-containing molecules. Optimization for specific applications is recommended.

Protocol 1: Conjugation to a Protein in Aqueous Solution

This protocol is suitable for conjugating this compound to proteins such as antibodies or enzymes.

Materials:

-

This compound

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

-

Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer (e.g., 100 mM each).

-

Ensure the protein solution is at an appropriate concentration in a suitable buffer that does not contain primary amines (e.g., PBS).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound solution with EDC and sulfo-NHS solutions. A typical molar ratio is 1:2:2 (PEG-Acid:EDC:sulfo-NHS).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Protein:

-

Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or another suitable method.

-

-

Characterization:

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface, followed by conjugation to a peptide.[8]

Materials:

-

Gold nanoparticles (AuNPs) in a colloidal suspension

-

This compound

-

Ethanol

-

Peptide of interest with a primary amine

-

EDC and NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Centrifugation and resuspension equipment

Procedure:

-

Formation of SAM on AuNPs:

-

Add a solution of this compound in ethanol to the AuNP suspension. The concentration of the linker should be optimized to achieve a stable monolayer.

-

Incubate for several hours to overnight at room temperature with gentle mixing to allow for the formation of the SAM through the interaction of the lipoic acid's disulfide group with the gold surface.

-

Centrifuge the AuNPs to remove excess linker and resuspend in the Activation Buffer. Repeat this washing step 2-3 times.

-

-

Activation of Terminal Carboxylic Acids:

-

Resuspend the this compound functionalized AuNPs in the Activation Buffer.

-

Add fresh solutions of EDC and NHS to the AuNP suspension.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Peptide:

-

Centrifuge the activated AuNPs and resuspend them in the Coupling Buffer.

-

Add the peptide solution to the activated AuNP suspension.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction as described in Protocol 1.

-

Purify the peptide-conjugated AuNPs by repeated centrifugation and resuspension in a suitable storage buffer.

-

-

Characterization:

Applications and Experimental Workflows

The terminal carboxylic acid reactivity of this compound is leveraged in a variety of advanced applications.

Targeted Drug Delivery to Cancer Cells

This compound can be used to construct targeted drug delivery systems. For example, it can be used to functionalize nanoparticles with both a targeting ligand (e.g., an RGD peptide for integrin-expressing tumor cells) and a therapeutic agent.[13][14][15]

In a specific application, this compound could be used to deliver siRNA to silence the KRAS oncogene in cancer cells.[16][17][18][19][20] The KRAS signaling pathway is a critical regulator of cell proliferation and survival, and its mutation is a driver in many cancers.

Development of Biosensors

This compound is also valuable in the fabrication of biosensors, such as those based on surface plasmon resonance (SPR).[5][21][22] By forming a stable SAM on a gold sensor chip, the terminal carboxylic acids can be used to immobilize capture proteins (e.g., antibodies) for the detection of specific analytes. The PEG spacer helps to reduce non-specific binding to the sensor surface, improving the signal-to-noise ratio.

Conclusion

The terminal carboxylic acid of this compound provides a versatile and reliable handle for the covalent conjugation of a wide range of molecules. Through well-established EDC/NHS chemistry, stable amide bonds can be formed with primary amines, enabling the construction of sophisticated bioconjugates for applications in targeted drug delivery, diagnostics, and materials science. The combination of a robust surface anchor, a biocompatible spacer, and a reactive functional group makes this compound an indispensable tool for researchers and scientists in the ongoing development of advanced biomedical technologies.

References

- 1. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2-positive breast cancer targeting and treatment by a peptide-conjugated mini nanodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enovatia.com [enovatia.com]

- 7. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide-functionalized gold nanoparticles: versatile biomaterials for diagnostic and therapeutic applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]

- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen | MDPI [mdpi.com]

- 13. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Silencing of KRAS using Systemically Delivered siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic silencing of KRAS using systemically delivered siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of siRNA Payloads to Target KRAS-Mutant Cancer [escholarship.org]

- 19. Nucleic Acid-Based Approaches to Tackle KRAS Mutant Cancers [mdpi.com]

- 20. Targeted siRNA lipid nanoparticles for the treatment of KRAS-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia | Springer Nature Experiments [experiments.springernature.com]

Lipoamido-PEG12-acid: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The choice of linker is critical, profoundly influencing the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC.

This technical guide provides an in-depth overview of Lipoamido-PEG12-acid, a commercially available polyethylene glycol (PEG)-based linker, and its application in the development of novel PROTACs. While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, this guide will detail its chemical properties, provide a representative synthetic protocol for its conjugation, and outline the standard experimental workflows for the characterization of a resulting PROTAC.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker designed for facile integration into a PROTAC synthesis workflow. Its key structural features contribute to its utility in targeted protein degradation.

| Property | Value | Reference |

| Molecular Formula | C35H67NO15S2 | [1][2] |

| Molecular Weight | 806.03 g/mol | [2][3] |

| Appearance | To be determined | [2] |

| Purity | >95% | [2] |

| Solubility | Soluble in DMSO and DMF | [4] |

| Storage | Store at -20°C | [1] |

The lipoic acid moiety, with its disulfide bond, offers a unique chemical handle. The 12-unit PEG chain enhances the aqueous solubility of the PROTAC, a crucial factor for improving cell permeability and overall bioavailability.[5][6][7] The terminal carboxylic acid provides a reactive site for conjugation, typically with an amine-functionalized ligand, through a stable amide bond.[1]

PROTAC Synthesis Utilizing this compound: A Representative Protocol

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following is a representative protocol for the conjugation of this compound to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) and a POI ligand. This protocol is based on standard amide coupling reactions.[8]

Step 1: Activation of this compound

-

Reagents and Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add NHS (1.1 eq) and DCC (1.1 eq) or HATU (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the formation of the NHS-activated ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 2: Conjugation to an Amine-Containing Ligand (E3 Ligase or POI Ligand)

-

Reagents and Materials:

-

NHS-activated this compound from Step 1

-

Amine-containing ligand (e.g., pomalidomide-NH2) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous DMF

-

-

Procedure:

-

In a separate flask, dissolve the amine-containing ligand in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Slowly add the solution of NHS-activated this compound to the amine-containing ligand solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Step 3: Purification of the Ligand-Linker Conjugate

-

Procedure:

-

Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the purified ligand-linker conjugate.

-

Step 4: Conjugation to the Second Amine-Containing Ligand and Final PROTAC Assembly

This step will depend on the functional group of the first ligand-linker conjugate. If the first ligand was amine-functionalized, the carboxylic acid of the linker is now consumed. The second conjugation would then target the lipoic acid moiety, which can be reduced to a dithiol for further reaction. However, a more common approach is to use a linker with two distinct reactive groups. For the purpose of this representative protocol, we will assume a similar amide coupling for the second ligand. A more versatile approach would involve using a linker with orthogonal protecting groups.

The subsequent steps would involve the deprotection of a functional group on the other end of the linker (if applicable) and repeating a similar amide coupling procedure with the second ligand.

Step 5: Final Purification and Characterization

-

Procedure:

-

Purify the final crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

Experimental Workflows for PROTAC Characterization

Once the PROTAC is synthesized and purified, a series of in vitro and in-cellulo assays are required to evaluate its efficacy.

Biochemical and Cellular Assays

| Assay | Purpose | Representative Protocol |

| Target Binding Assay | To confirm that the PROTAC binds to the POI and the E3 ligase. | Method: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).Procedure: Titrate the PROTAC into a solution containing the purified POI or E3 ligase and measure the binding affinity (Kd). |

| Ternary Complex Formation Assay | To demonstrate that the PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase. | Method: Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).Procedure: Label the POI and E3 ligase with appropriate fluorophores. Measure the change in FP or FRET signal upon addition of the PROTAC. |

| Western Blotting | To quantify the degradation of the target protein in cells. | Procedure: Treat cells with varying concentrations of the PROTAC for a defined period. Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the POI and a loading control (e.g., GAPDH). Quantify the band intensities to determine the percentage of degradation. |

| DC50 and Dmax Determination | To determine the potency and maximal degradation of the PROTAC. | Procedure: Perform a dose-response experiment using Western blotting or an automated immunoassay. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximal degradation). |

| Selectivity Profiling | To assess the specificity of the PROTAC for the intended target. | Method: Proteomics-based approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT).Procedure: Treat cells with the PROTAC and analyze the global proteome changes to identify off-target degradation. |

| Ubiquitination Assay | To confirm that the PROTAC induces ubiquitination of the target protein. | Procedure: Immunoprecipitate the POI from cell lysates treated with the PROTAC and a proteasome inhibitor. Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated POI. |

Visualizing Key Processes in PROTAC Development

Clear visualization of the underlying biological mechanisms and experimental workflows is crucial for understanding and communicating the complex processes involved in PROTAC development.

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Caption: An experimental workflow for the in-cell characterization of a novel PROTAC.

Conclusion

This compound represents a valuable tool in the expanding repertoire of PROTAC linkers. Its defined length, hydrophilicity, and reactive handles make it a versatile component for the rational design and synthesis of novel protein degraders. While specific degradation data for PROTACs incorporating this linker are yet to be widely published, the established principles of PROTAC design and evaluation provide a clear roadmap for researchers. The representative protocols and workflows outlined in this guide offer a solid foundation for the successful development and characterization of next-generation PROTACs utilizing this compound, paving the way for new therapeutic interventions against a host of challenging diseases.

References

- 1. This compound, 2407442-47-9 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]